molecular formula C8H14N4O B2404298 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide CAS No. 957043-27-5

3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2404298
CAS No.: 957043-27-5
M. Wt: 182.227
InChI Key: OWNSDWUZAMHBBG-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, has garnered interest for its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazide moiety, leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.

Scientific Research Applications

3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide moiety allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-methyl-2-propylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-9)5-6(2)11-12/h5H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNSDWUZAMHBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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